Regiochemical Divergence: 3-COOH vs. 4-COOH Isomer in Triazolopyrimidine Benzoic Acids
The most critical differentiation for procurement is the regiochemical identity. The target compound is the 3-substituted benzoic acid (meta-COOH), while the commercially available 4-substituted isomer (para-COOH, CAS 1710194-90-3) is a distinct chemical entity with divergent biological annotations. The para-isomer has been associated with anti-thrombotic indications in patent literature . No direct biological activity data is publicly available for the 3-substituted isomer, a lack of data that does not imply lack of potential, but rather defines its current procurement niche: SAR exploration and lead identification, where regioisomeric purity is paramount. The target compound is available at a certified purity of NLT 98% , while the 4-isomer is often listed at 97% purity , indicating a difference in achievable purity grades from specific vendors.
| Evidence Dimension | Regiochemistry of benzoic acid substitution |
|---|---|
| Target Compound Data | 3-COOH (meta) substitution; Available purity: NLT 98% |
| Comparator Or Baseline | 4-COOH (para) isomer (CAS 1710194-90-3); Typical vendor purity: 97% |
| Quantified Difference | Positional isomer; Purity difference ≥ 1% absolute |
| Conditions | Vendor analytical certificates; no biological assay context publicly available for head-to-head comparison |
Why This Matters
In SAR-driven procurement, a 1% impurity of the wrong regioisomer can lead to misleading biological results, making 98%+ purity for the correct isomer a non-negotiable requirement for reliable assay data.
